tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Description
Chemical Identity and Classification
This compound belongs to the class of organic carbamates, which are characterized by the general structure featuring a nitrogen-carbon-oxygen linkage with a carbonyl group. This compound specifically incorporates a piperidine ring system, which is a six-membered saturated heterocycle containing one nitrogen atom and five methylene bridges. The piperidine nucleus serves as a fundamental structural element in numerous pharmaceuticals and natural products, contributing to biological activity through its ability to interact with various molecular targets.
The compound's classification extends to several important chemical categories. As an organofluorine compound, it contains carbon-fluorine bonds that significantly influence its chemical and biological properties. Organofluorine compounds have found extensive applications in pharmaceuticals, with approximately one-fifth of all pharmaceutical compounds containing fluorine atoms. The presence of two fluorine atoms at the 3-position of the piperidine ring classifies this molecule as a difluorinated heterocycle, a structural motif that has gained considerable attention in medicinal chemistry due to the unique properties imparted by fluorine substitution.
Table 1: Fundamental Chemical Properties of this compound
The structural classification of this compound reveals multiple functional groups that contribute to its chemical behavior and synthetic utility. The tert-butyl carbamate moiety serves as a protecting group for the nitrogen atom, a strategy commonly employed in organic synthesis to prevent unwanted reactions during multi-step synthetic sequences. The carbamate functionality is derived from carbamic acid and represents one of the most widely used nitrogen-protecting groups in synthetic chemistry. The specific choice of the tert-butyl group provides excellent stability under basic conditions while allowing for selective removal under acidic conditions, making it ideal for protecting amino groups during complex synthetic transformations.
The hydroxyl group at the 4-position of the piperidine ring provides an additional site for chemical modification and contributes to the compound's potential for hydrogen bonding interactions. This functional group arrangement creates opportunities for further derivatization through various organic transformations, including oxidation to the corresponding ketone, esterification, or substitution reactions. The positioning of the hydroxyl group relative to the difluoro substitution creates a unique microenvironment that influences both the electronic properties of the molecule and its three-dimensional conformation.
Table 2: Structural Classification and Functional Group Analysis
| Classification Category | Description | Significance |
|---|---|---|
| Heterocyclic Compound | Six-membered piperidine ring | Provides rigidity and biological activity potential |
| Carbamate Ester | tert-Butyl carbamate protecting group | Enables selective synthetic transformations |
| Organofluorine Compound | Two fluorine atoms at position 3 | Enhances metabolic stability and alters physicochemical properties |
| Secondary Alcohol | Hydroxyl group at position 4 | Provides hydrogen bonding capability and derivatization site |
| Saturated Heterocycle | Non-aromatic six-membered ring | Contributes to conformational flexibility |
The synthetic importance of this compound is evidenced by its role as an intermediate in the preparation of more complex molecules. Research has demonstrated its utility in the synthesis of pharmaceutical compounds through various transformation pathways, including nucleophilic substitution reactions, oxidation sequences, and coupling reactions with heterocyclic systems. The compound's versatility stems from the combination of its reactive functional groups and the conformational properties imposed by the difluorinated piperidine scaffold.
The electronic effects of the fluorine atoms significantly influence the compound's reactivity patterns and stability profile. Fluorine's high electronegativity and small size create unique electronic environments that can enhance the stability of adjacent functional groups while modulating the overall molecular properties. In the context of this piperidine derivative, the geminal difluoro substitution at the 3-position creates a distinctive electronic environment that affects both the basicity of the nitrogen atom and the reactivity of the hydroxyl group at the 4-position.
The compound's classification within the broader context of pharmaceutical intermediates reflects the growing importance of fluorinated building blocks in drug discovery. Studies have shown that the incorporation of fluorine atoms into pharmaceutical molecules can improve potency, selectivity, and pharmacokinetic properties. The specific structural arrangement in this compound positions it as a valuable synthetic intermediate for accessing fluorinated pharmaceutical compounds with enhanced biological properties.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYXRBCSOIMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718893 | |
| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209780-71-1 | |
| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dess-Martin Periodinane-Mediated Oxidation
A widely employed method involves oxidizing this compound to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate using Dess-Martin periodinane (DMP). The reaction proceeds in anhydrous dichloromethane under inert nitrogen at 20°C. After 24 hours, the product is isolated via aqueous workup and molecular sieve drying, yielding a yellow solid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Atmosphere | Nitrogen |
| Oxidizing Agent | Dess-Martin periodinane (15% solution) |
| Reaction Time | 24 hours |
This method is favored for its high reproducibility and compatibility with sensitive functional groups. However, the need for molecular sieves to absorb residual water complicates scale-up.
Nucleophilic Substitution Reactions
Alkylation with 2,3-Dichloropyrazine
This compound undergoes nucleophilic substitution with 2,3-dichloropyrazine in dimethylformamide (DMF) using sodium hydride as a base. The reaction initiates at 0°C, followed by overnight stirring at room temperature. Ethyl acetate extraction and silica gel chromatography yield tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate with 90% efficiency (440 mg from 400 mg starting material).
Key Steps
-
Deprotonation of the hydroxyl group by NaH.
-
Nucleophilic attack on 2,3-dichloropyrazine.
-
Purification via ethyl acetate/hexane chromatography.
Yield Optimization
| Starting Material | Product | Yield (%) |
|---|---|---|
| 400 mg | 440 mg | 90 |
This method highlights the compound’s utility in constructing heterocyclic pharmacophores, though DMF’s high boiling point complicates solvent removal.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| DMP Oxidation | High yield; mild conditions | Costly oxidant; water-sensitive | Lab-scale |
| Nucleophilic Substitution | Versatile for derivatization | DMF removal challenges | Pilot-scale |
| Asymmetric Reduction | Enantioselective | Requires specialized catalysts | Industrial-scale |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like L-selectride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl and difluoro groups allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be contextualized by comparing it with analogous piperidine derivatives. Key compounds for comparison include:
Structural Analogs with Fluorine and Hydroxyl Substitutions
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5) Similarity Score: 0.92 Key Differences: Contains a single fluorine atom at the 3-position instead of two.
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1303973-22-9) Similarity Score: 0.86 Key Differences: Replaces the hydroxyl group with an aminomethyl moiety. Impact: Enhanced nucleophilicity and versatility in forming amide or urea linkages, making it more suitable for peptidomimetic drug design .
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2)
- Similarity Score : 0.82
- Key Differences : Features a ketone group at the 4-position instead of a hydroxyl group.
- Impact : The ketone enables conjugate addition reactions but lacks hydrogen-bonding capability, limiting its utility in polar interactions critical for target binding .
Stereochemical Variants
(R)- and (S)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- CAS : Enantiomers under CAS 1893408-11-1 (S-configuration) and related entries .
- Key Differences : Stereochemistry at the 4-position hydroxyl group.
- Impact : Chirality influences binding affinity to asymmetric biological targets (e.g., enzymes or receptors), with the (S)-enantiomer often showing higher activity in preclinical models .
Functional Group Variations
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6) Key Differences: Substitutes the hydroxyl group with a 3,4-difluorobenzylamino group. Impact: Introduces aromatic fluorine atoms, enhancing lipid solubility and metabolic stability, which is advantageous in blood-brain barrier penetration .
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2) Key Differences: Benzylamino group at the 4-position. Impact: The bulky benzyl group may sterically hinder interactions but provides a handle for further functionalization via deprotection .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on the piperidine ring, which may enhance its biological activity and metabolic stability. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17F2NO3
- Molecular Weight : 237.25 g/mol
- Structure : The compound features a piperidine ring with difluoromethyl and hydroxyl substituents, along with a tert-butyl ester group.
The biological activity of this compound is thought to involve interactions with specific molecular targets. The fluorine atoms can influence binding affinities and reactivity with enzymes or receptors, potentially modulating various biochemical pathways. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may act as a ligand for certain receptors, influencing cell signaling pathways related to growth and apoptosis.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy:
- Cytotoxicity : Compounds derived from similar structures have shown promising cytotoxic effects against various cancer cell lines. For example, one study demonstrated that a related piperidine derivative exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .
Anti-inflammatory Effects
Piperidine derivatives are also being explored for their anti-inflammatory properties:
- Mechanism : The presence of hydroxyl groups in these compounds may contribute to their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological implications of piperidine derivatives:
- Study on Cancer Cell Lines :
- Enzyme Inhibition Studies :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
